(5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
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Overview
Description
(5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a synthetic organic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 3-methyl-2-thioxo-1,3-oxazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
(5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxybenzylidene)-2-methyl-oxazalone: This compound shares a similar structure but differs in the presence of a methyl group instead of a thioxo group.
(1R,2R,4E,5R)-(+)-4-(3’-methoxybenzylidene)-isopinocamphone: Another structurally related compound with different functional groups.
Uniqueness
(5E)-5-(3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is unique due to the presence of both a thioxo group and a methoxybenzylidene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S/c1-13-11(14)10(16-12(13)17)7-8-4-3-5-9(6-8)15-2/h3-7H,1-2H3/b10-7+ |
InChI Key |
VHALNCSPTFGPTA-JXMROGBWSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)OC)/OC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OC)OC1=S |
Origin of Product |
United States |
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